molecular formula C10H13BrN2O3 B3210594 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine CAS No. 1072906-04-7

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Cat. No.: B3210594
CAS No.: 1072906-04-7
M. Wt: 289.13 g/mol
InChI Key: XWCSSNYVABLNLP-UHFFFAOYSA-N
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Description

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a chemical compound known for its unique structure and properties It features a bromine atom and a nitro group attached to a phenoxy ring, which is further connected to a dimethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine typically involves multiple steps. One common route starts with the bromination of 2-nitrophenol to produce 5-bromo-2-nitrophenol. This intermediate is then reacted with N,N-dimethylethanolamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like diethyl ether and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(5-amino-2-bromophenoxy)-N,N-dimethylethanamine, while substitution of the bromine atom can produce various derivatives with different functional groups.

Scientific Research Applications

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 2-Bromo-5-nitropyridine
  • 5-Bromo-2-nitrophenol

Uniqueness

Compared to these similar compounds, 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is unique due to the presence of the dimethylethanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-7-8(11)3-4-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSSNYVABLNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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